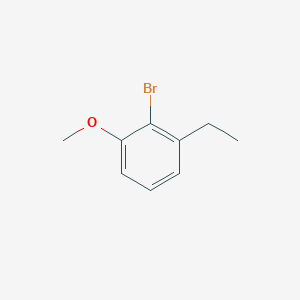
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is a compound that combines two distinct chemical structures: 4-methylbenzene-1-sulfonic acid and 6-(aminomethyl)pyridine-2-carbonitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves multiple steps. The preparation of 4-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene using sulfuric acid . For 6-(aminomethyl)pyridine-2-carbonitrile, the synthesis can involve the reaction of 2-chloropyridine with formaldehyde and ammonia .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the nitrile group can yield primary amines .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the aminomethyl and nitrile groups can participate in nucleophilic and electrophilic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Similar sulfonic acid group but lacks the pyridine and nitrile functionalities.
2-Aminopyridine: Contains the aminomethyl group but lacks the sulfonic acid and nitrile groups.
Benzene-1-sulfonic acid: Similar sulfonic acid group but lacks the methyl and pyridine functionalities.
Uniqueness
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is unique due to the combination of sulfonic acid, aminomethyl, and nitrile groups in a single molecule, providing a versatile platform for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C14H15N3O3S |
|---|---|
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
6-(aminomethyl)pyridine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7N3.C7H8O3S/c8-4-6-2-1-3-7(5-9)10-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,8H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
BKVDSNLCUJRTNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=NC(=C1)C#N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)


![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)



amine hydrochloride](/img/structure/B13452546.png)


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

